Cas no 105686-01-9 (Imidazolidinetrione, [(2-chlorophenyl)methyl]-)
Imidazolidinetrione, [(2-chlorophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Imidazolidinetrione, [(2-chlorophenyl)methyl]-
- AKOS009324272
- 1-(2-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione
- MFCD01314632
- SCHEMBL10341806
- 105686-01-9
- 7M-765
- 1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione
-
- Inchi: 1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
- InChI Key: PAIXXXIGLYMQHM-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CN1C(NC(C1=O)=O)=O
Computed Properties
- Exact Mass: 238.01461
- Monoisotopic Mass: 238.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66.5Ų
Experimental Properties
- PSA: 66.48
Imidazolidinetrione, [(2-chlorophenyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 7M-765-1MG |
1-(2-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione |
105686-01-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 7M-765-5MG |
1-(2-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione |
105686-01-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 7M-765-10MG |
1-(2-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione |
105686-01-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 7M-765-0.5G |
1-(2-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione |
105686-01-9 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 7M-765-1G |
1-(2-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione |
105686-01-9 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 7M-765-5G |
1-(2-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione |
105686-01-9 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 7M-765-10G |
1-(2-chlorobenzyl)-1H-imidazole-2,4,5(3H)-trione |
105686-01-9 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| A2B Chem LLC | AI75750-1mg |
1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
105686-01-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI75750-5mg |
1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
105686-01-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI75750-10mg |
1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
105686-01-9 | >90% | 10mg |
$240.00 | 2024-04-20 |
Imidazolidinetrione, [(2-chlorophenyl)methyl]- Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Imidazolidinetrione, [(2-chlorophenyl)methyl]-
Imidazolidinetrione, [(2-chlorophenyl)methyl]- (CAS No. 105686-01-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Imidazolidinetrione, [(2-chlorophenyl)methyl]-, identified by its CAS number 105686-01-9, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic compound has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. The presence of a chlorophenyl group and a methyl-substituted imidazolidinetrione core imparts distinct chemical reactivity, making it a valuable candidate for further exploration.
The compound's molecular structure, characterized by a six-membered ring containing two nitrogen atoms and three carbon atoms, along with the appended substituents, contributes to its versatility. The 2-chlorophenyl moiety enhances its interaction with biological systems, while the methyl group provides additional functionalization possibilities. Such structural features are pivotal in designing molecules with tailored biological activities.
In recent years, Imidazolidinetrione, [(2-chlorophenyl)methyl]-, has been extensively studied for its potential applications in pharmaceuticals. Its ability to act as a precursor or intermediate in the synthesis of more complex molecules has made it a focal point for synthetic chemists. The compound's reactivity allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.
One of the most compelling aspects of this compound is its role in the development of antimicrobial agents. The combination of the imidazolidinetrione core and the chlorophenyl substituent exhibits properties that can disrupt microbial cell membranes, making it an effective candidate for combating resistant bacterial strains. Recent studies have demonstrated its efficacy against Gram-positive bacteria, which are increasingly challenging to treat with conventional antibiotics.
The pharmaceutical industry has also explored the potential of Imidazolidinetrione, [(2-chlorophenyl)methyl]-, in the context of anti-inflammatory and anticancer therapies. Its structural framework suggests that it can modulate inflammatory pathways by interacting with specific enzymes and receptors. Preliminary research indicates that derivatives of this compound may have significant anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
In addition to its biological applications, this compound has shown promise in material science. The unique chemical properties of Imidazolidinetrione, [(2-chlorophenyl)methyl]-, make it suitable for use in polymer synthesis and as a cross-linking agent. Its ability to form stable bonds with other molecules has been leveraged in creating advanced materials with enhanced durability and functionality.
The synthesis of Imidazolidinetrione, [(2-chlorophenyl)methyl]-, involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the imidazolidinetrione core followed by functionalization with the 2-chlorophenyl and methyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The environmental impact of using Imidazolidinetrione, [(2-chlorophenyl)methyl]-, is another critical consideration. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been integrated into its production process, ensuring that it aligns with global efforts towards environmental sustainability.
Future research directions for Imidazolidinetrione, [(2-chlorophenyl)methyl]-, are multifaceted. Investigations into its mechanism of action at a molecular level will provide deeper insights into its biological activities. Additionally, exploring its potential as a lead compound for drug discovery could unlock new therapeutic possibilities. Collaborative efforts between chemists and biologists are essential to fully harness its potential.
The regulatory landscape surrounding this compound is also evolving. As new applications are discovered, regulatory bodies are adapting their guidelines to ensure safe and responsible use. Compliance with international standards is crucial for its commercialization and integration into various industries.
In conclusion, Imidazolidinetrione, [(2-chlorophenyl)methyl]- (CAS No. 105686-01-9), represents a remarkable example of how structural innovation can lead to significant advancements in multiple fields. Its unique properties make it a valuable asset in pharmaceuticals, material science, and beyond. Continued research and development will undoubtedly uncover even more applications for this versatile compound.
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